molecular formula C20H17ClO3 B13813006 Indanofan 10 microg/mL in Cyclohexane

Indanofan 10 microg/mL in Cyclohexane

Cat. No.: B13813006
M. Wt: 340.8 g/mol
InChI Key: QFKBKIHGOCXEJJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indanofan involves several steps, starting from commercially available 3-chloroethylbenzene. The process includes a one-pot bromination of 3-chloroethylbenzene to form 3-chloro-α-bromostyrene, which is then converted to 1-chloro-2-(3-chlorophenyl)prop-2-ene. This intermediate is coupled with 2-ethylindane-1,3-dione, followed by oxidation with acetic acid to yield indanofan .

Industrial Production Methods

Industrial production of indanofan typically involves the use of two intermediates: 2-ethylindane-1,3-dione and 1-chloro-2-(3-chlorophenyl)prop-2-ene. The process is designed to be efficient, with high yields and low production costs . The synthesis route is optimized to minimize steps and maximize output, making it economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Indanofan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of indanofan, which retain the herbicidal activity of the parent compound .

Scientific Research Applications

Indanofan has a wide range of applications in scientific research, including:

Mechanism of Action

Indanofan exerts its herbicidal effects by inhibiting the elongation steps in the biosynthesis of very-long-chain fatty acids (VLCFAs) in weeds. This inhibition disrupts the growth and development of the weeds, leading to their eventual death . The primary molecular targets of indanofan are enzymes involved in the elongation of VLCFAs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indanofan is unique due to its specific chemical structure, which includes both indan-1,3-dione and 2-phenyl substituted oxirane moieties. This structure contributes to its high efficacy and selectivity as a herbicide, making it particularly effective against a broad spectrum of annual weeds without harming crops like rice .

Properties

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

2-[[3-(3-chlorophenyl)oxiran-2-yl]methyl]-2-ethylindene-1,3-dione

InChI

InChI=1S/C20H17ClO3/c1-2-20(18(22)14-8-3-4-9-15(14)19(20)23)11-16-17(24-16)12-6-5-7-13(21)10-12/h3-10,16-17H,2,11H2,1H3

InChI Key

QFKBKIHGOCXEJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C2=CC=CC=C2C1=O)CC3C(O3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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